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Compound of Interest

Compound Name: DDCPPB-Glu

Cat. No.: B1669910

Introduction

DDCPPB-Glu, chemically identified as (2S)-2-[[4-[3-(2,4-diamino-6,7-dihydro-5H-
cyclopenta[d]pyrimidin-5-yl)propyl]benzoyllamino]pentanedioic acid, is a novel antifolate agent
that has demonstrated potential as an antitumor compound. As a member of the antifolate
class of drugs, its mechanism of action is predicated on the disruption of folate-dependent
metabolic pathways, which are crucial for the synthesis of nucleotides and amino acids,
thereby inhibiting the proliferation of rapidly dividing cells, such as those found in tumors. This
technical guide provides a comprehensive overview of the pharmacological profile of DDCPPB-
Glu, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A foundational understanding of DDCPPB-Glu begins with its chemical and physical
characteristics, which are essential for its development as a therapeutic agent.
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Property Value Reference

(2S)-2-[[4-[3-(2,4-diamino-6,7-

dihydro-5H-
IUPAC Name cyclopentad]pyrimidin-5- [1]
yl)propyllbenzoyllamino]penta
nedioic acid
CAS Number 149325-95-1 [1]12]
Molecular Formula C22H27N505 [2]
Molecular Weight 441.48 g/mol [2]

Ddcppb-glu, CID 9889503,
Synonyms [1]
ClD10048932

o 6-5 fused ring heterocycle
Classification ) [2]
antifolate

Pharmacodynamics: Mechanism of Action

Antifolates exert their cytotoxic effects by inhibiting key enzymes involved in the folic acid
metabolic pathway. This pathway is critical for the de novo synthesis of purines and
thymidylate, which are essential building blocks for DNA and RNA synthesis. The primary
molecular targets for antifolates include Dihydrofolate Reductase (DHFR), Thymidylate
Synthase (TS), and Glycinamide Ribonucleotide Formyltransferase (GARFT).

The glutamate moiety in the structure of DDCPPB-Glu suggests that, like other classical
antifolates such as methotrexate, it is a substrate for folylpolyglutamate synthetase (FPGS).
This enzyme catalyzes the addition of glutamate residues to the molecule within the cell,
leading to the formation of polyglutamated derivatives. Polyglutamation is a critical process as it
traps the drug intracellularly and can increase its inhibitory potency against target enzymes.
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Folate Metabolism & DDCPPB-Glu Action
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Figure 1. Proposed mechanism of action for DDCPPB-GIlu as an antifolate.

Enzyme Inhibition Profile

To fully characterize the pharmacological profile of DDCPPB-Glu, it is imperative to determine
its inhibitory activity against the key enzymes in the folate pathway. This is typically expressed
in terms of the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
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Target Enzyme DDCPPB-Glu Ki (nM) DDCPPB-Glu IC50 (nM)
Dihydrofolate Reductase ) )

Data not available Data not available
(DHFR)
Thymidylate Synthase (TS) Data not available Data not available
Glycinamide Ribonucleotide ) )

Data not available Data not available

Formyltransferase (GARFT)

Quantitative data for DDCPPB-Glu is not currently available in the public domain. The table
above serves as a template for the necessary experimental data required for a complete
pharmacological profile.

In Vitro Antitumor Activity

The efficacy of an anticancer agent is initially assessed through in vitro studies on various
cancer cell lines. The growth inhibitory (GI150) value, which represents the concentration of the
drug that causes 50% inhibition of cell growth, is a key metric.

Cell Line Cancer Type DDCPPB-Glu GI50 (uM)
MCF-7 Breast Cancer Data not available
PC-3 Prostate Cancer Data not available
HCT-116 Colon Cancer Data not available
A549 Lung Cancer Data not available
U-87 MG Glioblastoma Data not available

Specific GI50 values for DDCPPB-Glu against various cancer cell lines have not been publicly
reported. This table illustrates the type of data needed to evaluate its in vitro antitumor potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of pharmacological
data. The following are standard experimental protocols that would be employed to
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characterize the pharmacological profile of DDCPPB-Glu.

Synthesis of DDCPPB-Glu

A detailed, step-by-step synthesis protocol for DDCPPB-Glu is not publicly available. However,
the synthesis of similar pyrrolo[2,3-d]pyrimidine antifolates typically involves a multi-step
process. A general workflow would be as follows:

Synthesis of
2,4-diamino-6,7-dihydro-5H-
cyclopenta[d]pyrimidine core

Functionalization of the Coupling with the Purification and
cyclopentane ring benzoyl-glutamate side chain characterization of DDCPPB-Glu

Click to download full resolution via product page
Figure 2. A generalized workflow for the synthesis of DDCPPB-Glu.
Detailed Steps (Hypothetical):

¢ Synthesis of the Pyrrolopyrimidine Core: This would likely involve the condensation of a
substituted cyclopentanone with a diaminopyrimidine derivative.

¢ Introduction of the Propyl Linker: Alkylation of the cyclopentane ring at the 5-position with a
suitable propyl halide.

o Formation of the Benzoyl Moiety: Acylation of the propyl-substituted intermediate with a 4-
carboxybenzoyl derivative.

e Coupling with L-Glutamic Acid: Amide bond formation between the benzoyl intermediate and
the amino group of L-glutamic acid diethyl ester.

o Deprotection: Saponification of the glutamate esters to yield the final diacid product,
DDCPPB-Glu.

 Purification and Characterization: Purification would be achieved by chromatographic
techniques (e.g., HPLC), and the final product's identity and purity confirmed by NMR, mass
spectrometry, and elemental analysis.

Enzyme Inhibition Assays
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Objective: To determine the inhibitory potency (Ki and/or IC50) of DDCPPB-Glu against DHFR,
TS, and GARFT.

General Protocol:

e Enzyme and Substrate Preparation: Recombinant human DHFR, TS, and GARFT enzymes
would be expressed and purified. Substrates for each enzyme (dihydrofolate for DHFR,
dUMP and methylenetetrahydrofolate for TS, and glycinamide ribonucleotide and
formyltetrahydrofolate for GARFT) would be prepared in appropriate buffers.

o Assay Procedure: The enzyme, substrate, and varying concentrations of DDCPPB-Glu are
incubated together. The rate of the enzymatic reaction is measured by monitoring the change
in absorbance or fluorescence of a substrate or product over time using a spectrophotometer
or fluorometer.

o Data Analysis: The reaction rates at different inhibitor concentrations are plotted to generate
a dose-response curve. The IC50 value is determined from this curve. Ki values can be
calculated from the IC50 values using the Cheng-Prusoff equation, which requires
knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the
enzyme for its substrate.

Prepare enzyme, substrate, Incubate enzyme with varying Add substrate to Monitor reaction progress Plot dose-response curve
and DDCPPB-Glu solutions concentrations of DDCPPB-Glu initiate the reaction (e.g., spectrophotometrically) and calculate IC50/Ki
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Figure 3. Workflow for an in vitro enzyme inhibition assay.

Cell Growth Inhibition Assay

Objective: To determine the in vitro antitumor activity (G150) of DDCPPB-Glu against a panel of
human cancer cell lines.

Protocol (e.g., using the Sulforhodamine B (SRB) assay):

o Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and
allowed to attach overnight.
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e Drug Treatment: Cells are treated with a range of concentrations of DDCPPB-Glu and
incubated for a specified period (e.g., 72 hours).

» Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

» Staining: The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular
proteins.

o Measurement: The bound dye is solubilized, and the absorbance is measured at a specific
wavelength (e.g., 515 nm) using a microplate reader.

o Data Analysis: The absorbance values are proportional to the number of viable cells. A dose-
response curve is generated by plotting the percentage of cell growth inhibition against the
drug concentration, and the GI50 value is calculated.

Signaling Pathways

The inhibition of folate metabolism by DDCPPB-GIu ultimately leads to the disruption of DNA
synthesis and repair, triggering cell cycle arrest and apoptosis. The precise signaling pathways
involved in these downstream effects would need to be elucidated through further research.
Key pathways to investigate would include those related to DNA damage response (e.g.,
ATM/ATR signaling), cell cycle checkpoints (e.g., p53 and Rb pathways), and apoptosis (e.g.,
caspase activation).
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Figure 4. Logical relationship of DDCPPB-GIlu's effects on cellular pathways.

Future Directions

To establish a comprehensive pharmacological profile of DDCPPB-Glu, further research is
essential. Key areas for future investigation include:

e Pharmacokinetics: In vivo studies to determine the absorption, distribution, metabolism, and
excretion (ADME) properties of DDCPPB-Glu.

« In Vivo Efficacy: Evaluation of the antitumor activity of DDCPPB-Glu in animal models of
cancer.
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» Toxicity Profile: Comprehensive toxicology studies to assess the safety and tolerability of the
compound.

e Mechanism of Resistance: Investigation of potential mechanisms by which cancer cells may
develop resistance to DDCPPB-Glu.

» Combination Therapies: Exploring the synergistic potential of DDCPPB-Glu with other
anticancer agents.

Conclusion

DDCPPB-Glu is a promising novel antifolate with the potential for development as an antitumor
agent. This guide has outlined the key aspects of its pharmacological profile and the
experimental approaches required for its full characterization. While specific quantitative data
for DDCPPB-Glu is not yet widely available, the framework provided herein will serve as a
valuable resource for researchers dedicated to advancing our understanding of this and other
novel antifolates. The systematic generation of the data outlined in this document will be critical
for the continued development of DDCPPB-GIlu as a potential cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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